2,6-Diaminohex-4-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,6-diaminohex-4-enoic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-2-1-3-5(8)6(9)10/h1-2,5H,3-4,7-8H2,(H,9,10) |
InChI Key |
XDEFUBWPXAOAME-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCN)C(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2,6 Diaminohex 4 Enoic Acid
Established Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaminohex-4-enoic acid, a synthetic amino acid derivative, has been approached through various chemical strategies. smolecule.comrsc.org These methods primarily focus on the introduction of a double bond into a lysine-like backbone and often involve multiple steps to achieve the desired structure and stereochemistry.
Precursor-Based Synthesis Strategies
A common and established route for synthesizing this compound begins with a suitable precursor, such as 2,6-diaminohexanoic acid (lysine). smolecule.com This strategy involves the chemical transformation of the saturated lysine (B10760008) backbone to introduce the unsaturation at the 4-position.
Another precursor-based approach involves the condensation of trans-1-chloro-4-phthalimidobut-2-ene with diethyl acetamidomalonate. rsc.org This reaction forms a substituted acetamidomalonate intermediate. rsc.org Subsequent hydrolysis of this intermediate is intended to yield trans-4,5-didehydrolysine. rsc.org However, it has been reported that this procedure can lead to the formation of isomeric lactone products instead of the desired this compound due to neighboring group interactions and lactonization. rsc.org
Initial attempts at synthesis using condensations of 4-phthalimido-, 4-chloro-, and 4-nitro-derivatives of 1-halogenobut-2-enes with sodioacetamido- and sodiophthalimido-malonates often resulted in complex mixtures due to the cleavage of the newly formed carbon skeleton. rsc.org A more successful, though highly specific, pathway was eventually developed to overcome these challenges. rsc.org
The dihydrochloride (B599025) salt of the compound is often synthesized to improve its stability and solubility in aqueous solutions. smolecule.com This is typically achieved by treating the final product with hydrochloric acid. smolecule.com
Dehydrogenation Techniques in Formation
Dehydrogenation is a key step in the synthesis of this compound from its saturated precursor, 2,6-diaminohexanoic acid. smolecule.com This process introduces the crucial double bond at the C4-C5 position of the hexanoic acid chain. smolecule.comevitachem.com The reaction is typically performed under controlled conditions to ensure the formation of the desired trans isomer. evitachem.com
Regioselective and Stereoselective Synthesis Considerations
Achieving regioselectivity and stereoselectivity is a significant challenge in the synthesis of this compound. rsc.orgbeilstein-journals.org Regioselectivity refers to the preferential reaction at one specific site over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. mdpi.commasterorganicchemistry.com
In the context of this compound, regioselectivity is crucial for introducing the double bond specifically at the C4-C5 position. Stereoselectivity is important for obtaining the desired trans (E) configuration of this double bond, which significantly influences the molecule's three-dimensional structure and biological activity.
The synthesis of specific stereoisomers, such as trans-4,5-didehydro-DL-lysine, has been a focus of research. rsc.org The choice of reagents and reaction conditions plays a critical role in controlling the stereochemical outcome. beilstein-journals.org For instance, the use of specific catalysts in dehydrogenation can favor the formation of the trans isomer. evitachem.com Challenges in achieving the desired stereochemistry have been noted, with some reported syntheses of cis- and trans-4,5-didehydrolysine requiring correction. rsc.orgrsc.org
Industrial-Scale Synthesis Approaches for this compound
The industrial-scale production of this compound involves optimizing laboratory methods to enhance efficiency, yield, and cost-effectiveness. smolecule.com This often entails the use of automated continuous-flow reactors instead of batch systems to improve consistency and output.
A key aspect of industrial synthesis is the catalytic dehydrogenation step. Palladium-ruthenium (Pd-Ru) membrane catalysts are frequently employed for this purpose, allowing for precise control over the reaction's kinetics and stereoselectivity.
Below is a comparison of typical parameters for laboratory-scale versus industrial-scale synthesis:
| Parameter | Laboratory-Scale | Industrial-Scale |
| Catalyst | HCl (homogeneous) | Pd-Ru (heterogeneous) |
| Reaction Time | 8 hours | 2–3 hours |
| Yield | 85–90% | 89–93% |
| Purity | >98% | >99% |
| Cost per kg | $1,200 | $450 |
This table provides an illustrative comparison of laboratory and industrial synthesis parameters.
Chemical Modifications and Derivatization for Research Applications
The unique structure of this compound, with its two amino groups and a double bond, makes it a valuable scaffold for chemical modifications and derivatization in research. smolecule.com These modifications can be used to create novel molecules for studying enzyme interactions and as precursors in drug development. smolecule.com
Strategies for Functional Group Transformations
The functional groups of this compound—the two amino groups, the carboxylic acid, and the double bond—are all amenable to various chemical transformations. vulcanchem.com
Amino Groups : The amino groups at the C2 and C6 positions can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases. These modifications can alter the molecule's charge and hydrogen bonding capabilities.
Carboxylic Acid Group : The carboxylic acid at the C1 position can be converted into esters, amides, or other acid derivatives. This allows for the attachment of different molecular fragments or for its participation in peptide bond formation.
Double Bond : The double bond between C4 and C5 is a key site for functionalization. It can undergo reactions such as hydrogenation to produce the saturated analog, or oxidation to introduce new functional groups like epoxides or diols. These transformations alter the rigidity and stereochemistry of the side chain.
One example of derivatization involves the use of methyl chloroformate in the presence of methanol (B129727) to create methyl esters of methoxycarbonyl derivatives, which are stable and suitable for analysis by gas chromatography-mass spectrometry. researchgate.net
Biochemical Roles and Enzymatic Interactions of 2,6 Diaminohex 4 Enoic Acid
Participation in Amino Acid Metabolism Research
As a synthetic analogue of lysine (B10760008), 2,6-diaminohex-4-enoic acid is instrumental in the study of amino acid metabolism. Researchers utilize this compound to probe the intricacies of biochemical pathways related to amino acid utilization and protein synthesis. evitachem.com Its structural similarity to lysine allows it to serve as a competitive analog in studies of lysine-dependent biological processes. Furthermore, it is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders. chemimpex.com
Modulatory Effects on Biochemical Pathways
The presence of this compound can influence various biochemical pathways. It has been noted for its potential to modulate multiple signal transduction pathways. researchgate.net By competing with natural substrates, it can lead to altered metabolic outcomes, providing researchers with a method to investigate the consequences of such alterations. smolecule.com
Enzyme-Substrate and Enzyme-Inhibitor Dynamics
The interaction of this compound with enzymes is a key area of its application in biochemical research. It can act as both a substrate and an inhibitor, depending on the specific enzyme and conditions.
Interaction with Dihydrodipicolinate Synthase (DHDPS) and Lysine Biosynthesis
Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme in the lysine biosynthesis pathway found in bacteria and plants, making it a significant target for the development of new antibiotics. usask.causask.ca This enzyme catalyzes the first dedicated step in this pathway. usask.canih.gov this compound, as a lysine analogue, has been studied for its interaction with DHDPS.
Allosteric Inhibition Mechanisms of DHDPS
Lysine naturally regulates DHDPS through feedback inhibition by binding to allosteric sites on the enzyme. usask.canih.gov Research has focused on designing inhibitors that target these allosteric sites. usask.ca Studies on (±)-(E)-2,6-diaminohex-4-enoic acid revealed that it is a weaker inhibitor of DHDPS compared to racemic lysine. usask.ca The introduction of a double bond in the side chain of the molecule is thought to alter the pKa of the ε-amino group, which is critical for binding to the allosteric site. usask.ca This highlights the specific structural requirements for potent allosteric inhibition of DHDPS.
Table 1: Inhibitory Concentration (IC50) of Selected Compounds on DHDPS
| Compound | IC50 (mM) |
|---|---|
| Racemic Lysine | 0.2 |
| (±)-(E)-2,6-Diaminohex-4-enoic acid | 3.7 |
This table is based on data from a study on allosteric inhibitors of dihydrodipicolinate synthase. usask.ca
Broad-Spectrum Enzyme Inhibition Investigations
Beyond its specific interaction with DHDPS, this compound has been investigated for its broader enzyme inhibition capabilities. smolecule.com Its ability to bind to the active sites of various enzymes can impact their catalytic functions. This makes it a useful tool for probing the mechanisms of different enzymes.
Role in Protein Modification and Structure-Function Elucidation
The chemical reactivity of this compound allows it to be used in protein modification studies. smolecule.com By covalently bonding with proteins, it can alter their structure and, consequently, their function. smolecule.com This application is valuable for exploring protein structure-function relationships, which is essential for understanding metabolic pathways. Furthermore, modifying proteins with this compound can be a strategy in protein engineering to enhance stability and activity, potentially leading to the development of more effective biocatalysts or therapeutic proteins.
Fundamental Mechanisms of Biological Activity
This compound is a synthetic amino acid derivative that has attracted attention in biochemical research for its diverse biological activities. smolecule.com As a structural analog of lysine, its primary mechanism of action involves the targeted inhibition of enzymes that are dependent on lysine, thereby interfering with essential metabolic pathways. smolecule.comusask.ca The presence of a double bond in its hexenoic acid structure enhances its chemical reactivity and constrains the side chain into specific conformations, which is significant for its binding to biological targets. The molecule's two amino groups and carboxylic acid group can participate in hydrogen bonds, electrostatic interactions, and peptide bond formation, allowing it to interact with the active sites of various enzymes.
Molecular Basis of Antimicrobial Action
The antimicrobial properties of this compound stem from its ability to function as a competitive inhibitor in lysine biosynthesis and metabolism, pathways crucial for the survival of many microorganisms. smolecule.comusask.ca By mimicking lysine, it can disrupt the normal function of key bacterial enzymes.
One of the primary molecular targets is dihydrodipicolinate synthase (DHDPS) , the first enzyme in the lysine biosynthesis pathway in bacteria and plants. usask.ca This pathway is essential for bacterial viability, making DHDPS a validated target for antibiotics. usask.causask.ca (±)-(E)-2,6-diaminohex-4-enoic acid acts as an allosteric inhibitor of DHDPS. usask.ca It binds to the allosteric site of the enzyme, competing with the natural regulator, lysine. usask.ca However, the introduction of a double bond in the side chain alters the pKa of the ε-amino group, which is critical for a hydrogen bond interaction within the allosteric site, resulting in weaker inhibition compared to lysine itself. usask.ca
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| (±)-(E)-2,6-diaminohex-4-enoic acid | DHDPS | 3.7 mM | usask.ca |
| Racemic lysine (for comparison) | DHDPS | 0.2 mM | usask.ca |
Another mechanism contributing to its antimicrobial effect is the inhibition of lysine 2,3-aminomutase . smolecule.com This enzyme, found in certain bacteria like Clostridium subterminale, is involved in lysine degradation and catalyzes the conversion of L-lysine to (3S)-3,6-diaminohexanoate. smolecule.comgenome.jp this compound acts as a potent competitive inhibitor of this enzyme, binding to the active site and interfering with the radical-mediated amino acid rearrangement reaction. The compound's ability to form stable radical intermediates makes it a valuable tool for studying the mechanisms of such enzymes.
Furthermore, the compound has been noted to inhibit aminoacyl-tRNA synthetases , which are critical for protein synthesis. By interfering with the function of these enzymes, it can disrupt the incorporation of amino acids into proteins, leading to a broad disruption of bacterial protein synthesis.
Neurotransmitter Function Modulation at the Molecular Level
The potential for this compound to modulate neurotransmitter functions has been a subject of scientific exploration, primarily due to its established capacity for enzyme inhibition. The general hypothesis is that by inhibiting specific enzymes involved in the synthesis or degradation of neurotransmitters, the compound could alter their levels and, consequently, influence mood and cognitive functions. However, detailed molecular mechanisms and specific enzymatic targets within neurotransmitter pathways have not been extensively documented. Research in neurobiology has considered its potential, but direct evidence linking it to the modulation of specific neurotransmitter receptors like GABA or glutamate (B1630785) receptors is not established in the available literature. vulcanchem.com
Applications in Advanced Chemical and Biological Research
Utilization as a Precursor in Complex Organic Synthesis
As a derivative of the essential amino acid lysine (B10760008), 2,6-diaminohex-4-enoic acid serves as a crucial starting material in the multi-step synthesis of more complex molecules. The presence of the double bond enhances its reactivity compared to its saturated counterparts, offering unique opportunities for chemical modifications. smolecule.com Its chemical synthesis often begins with 2,6-diaminohexanoic acid (lysine), which undergoes a dehydrogenation reaction to introduce the double bond at the fourth carbon position. smolecule.com
In medicinal chemistry, this compound is explored as a key intermediate for constructing pharmaceutical scaffolds, particularly for drugs aimed at metabolic disorders. chemimpex.com Its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for developing new therapeutic agents. chemimpex.com The ability to use this compound in peptide synthesis and other modifications is critical for creating novel drugs. chemimpex.com Its role as a lysine analog has driven research into its potential applications in investigating lysine-dependent biological processes and enzyme mechanisms.
The structural similarity of this compound to lysine makes it an ideal precursor for creating bioactive molecule analogues. acs.org These analogues are instrumental in studying protein structure and function. numberanalytics.com For instance, it can act as a competitive inhibitor of enzymes that utilize lysine, such as lysine 2,3-aminomutase found in some bacteria. smolecule.com By creating analogues, researchers can probe the active sites of enzymes and develop inhibitors that can be used as research tools or potential therapeutics. smolecule.com The synthesis of conformationally constrained lysine analogues, for which this compound could be a precursor, is vital for understanding how proteins bind to their peptide substrates. acs.org
Table 1: Applications of this compound in Organic Synthesis
| Category | Application | Research Focus |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for drug scaffolds | Development of therapeutics for metabolic disorders. chemimpex.com |
| Biochemical Research | Precursor for bioactive analogues | Enzyme inhibition studies (e.g., lysine 2,3-aminomutase). smolecule.com |
| Protein Engineering | Building block for modified proteins | Probing protein-substrate interactions and enhancing protein stability. numberanalytics.com |
Strategies in Synthetic Biology and Metabolic Engineering
Synthetic biology and metabolic engineering offer powerful approaches to produce valuable chemicals from renewable resources by reprogramming microorganisms. sciepublish.comuga.edu These strategies are being explored for the bio-based production of C5 and C6 chemicals, including amino acids and their derivatives. sciepublish.comelsevierpure.comresearchgate.net
While specific engineered pathways for this compound are not yet widely established, the principles of metabolic engineering provide a clear roadmap. Scientists can rationally design and modify microbial hosts like Escherichia coli or Corynebacterium glutamicum, which are already used for large-scale production of L-lysine. nih.govinscripta.com The process involves extending existing metabolic pathways to convert native metabolites into the desired product. uga.edu
A plausible strategy would involve introducing a desaturase or a similar enzyme into a high-producing lysine strain. This enzyme would perform a dehydrogenation reaction on lysine, analogous to the chemical synthesis method, to create the C4-C5 double bond. smolecule.com Engineering efforts would focus on optimizing the expression of this heterologous enzyme and balancing the metabolic flux to maximize the yield of this compound while maintaining cell viability. sci-hub.se The design of key enzymes to be less sensitive to feedback inhibition is a common strategy to increase the productivity of amino acids like lysine. nih.gov
Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, is a key tool in green chemistry and synthetic biology. numberanalytics.comsymeres.com This approach can be applied in a whole-cell format or using isolated enzymes. nih.gov For the production of this compound, specific enzymes capable of introducing a double bond into the lysine backbone are required.
The discovery of novel enzymes is a critical step. This involves screening microorganisms from diverse environments or searching through genomic databases for sequences similar to known enzymes with the desired function. nih.govacademie-sciences.frd-nb.info For example, researchers could screen for aminotransferases or other enzymes that act on amino acid side chains. d-nb.infojmb.or.kr Once a candidate enzyme is identified, it can be produced in a suitable host organism and its activity and stability can be improved through protein engineering techniques like directed evolution. nih.govnih.gov This strategy allows for the creation of robust biocatalysts for the efficient and selective synthesis of unnatural amino acids. symeres.combeilstein-journals.org
Table 2: Bio-production Strategies for this compound
| Strategy | Approach | Key Steps | Host Organisms |
|---|
| Metabolic Engineering | Whole-cell biosynthesis | 1. Start with a high-producing L-lysine strain. 2. Introduce a desaturase gene. 3. Optimize pathway flux and enzyme expression. | E. coli, C. glutamicum nih.govinscripta.com | | Biocatalysis | Enzymatic conversion | 1. Screen for novel enzymes (e.g., from metagenomic libraries). 2. Characterize and engineer the enzyme for improved activity/stability. 3. Perform the conversion using the isolated enzyme or a whole-cell biocatalyst. | Various, including Mesorhizobium sp., Sphingomonas wittichii academie-sciences.frjmb.or.kr |
Identification as a Maillard Reaction Product in Food Chemistry Research
The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures. mdpi.comfrontiersin.org It is responsible for the desirable color, flavor, and aroma of many cooked foods, from baked bread to roasted coffee. brewersjournal.ca
Research into the complex mixture of compounds formed during this reaction has identified this compound as one of the products. researchgate.netscribd.com Specifically, studies on lysine-fortified biscuits and xylose-lysine model systems have reported its formation. researchgate.nettandfonline.com The reaction involves the initial condensation of the amino group of lysine with a sugar's carbonyl group, followed by a series of rearrangements and transformations. mdpi.combrewersjournal.ca The identification of this compound in this context highlights the intricate chemical changes that food components undergo during processing and contributes to a deeper understanding of food quality and the potential formation of bioactive compounds. nih.govnih.govresearchgate.net
Table 3: Formation of this compound in Food Chemistry
| Reaction | Reactants | Context | Significance |
|---|---|---|---|
| Maillard Reaction | Lysine and reducing sugars (e.g., xylose, glucose) | Thermal processing of food, such as baking. brewersjournal.caresearchgate.net | Understanding the complex chemical transformations in food and the formation of novel compounds. researchgate.netscribd.com |
Analytical and Structural Elucidation Methodologies for 2,6 Diaminohex 4 Enoic Acid in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the analysis of 2,6-diaminohex-4-enoic acid, providing the means to isolate it from other structurally similar compounds and quantify its presence.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing volatile compounds. researchgate.net For non-volatile amino acids such as this compound, a chemical derivatization step is required to increase their volatility for GC analysis. researchgate.net A common method involves derivatization with ethyl chloroformate. researchgate.netscribd.com This process modifies the amino acid, making it suitable for injection into the gas chromatograph. researchgate.net
Once in the GC system, the derivatized compound is separated from other components in the mixture based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and detects them based on their mass-to-charge ratio. This allows for both identification and quantification. researchgate.net Studies on Maillard reactions, where this compound can be a transformation product, have successfully utilized GC-MS for analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a primary tool for the analysis of this compound and its derivatives. researchgate.netvulcanchem.com This technique is well-suited for separating compounds from complex biological mixtures. google.com For instance, reverse-phase HPLC using a C18 column is effective for resolving the dihydrochloride (B599025) salt of the compound from impurities, often using mobile phases containing acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA). The separation is typically monitored by UV detection at wavelengths around 210 nm.
When coupled with mass spectrometry, HPLC-MS provides highly sensitive and specific detection. google.com This combination allows for the separation of this compound from its analogues, followed by accurate mass measurement for unambiguous identification and quantification. google.com This method has been used to analyze the products of biosynthesis, successfully separating various desferrioxamine B analogues produced when this compound is introduced into the process. google.comgoogle.com
Spectroscopic Approaches for Structural Characterization
Spectroscopic methods are crucial for the definitive determination of the molecular structure of this compound, providing detailed information about atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of molecules. Both ¹H and ¹³C NMR are used to confirm the molecular structure and the trans configuration of the double bond in this compound. The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the connectivity and stereochemistry of the molecule. For example, the signal for the proton at the C4 position appears as a doublet of doublets with a coupling constant (J) of 15.2 Hz, which is characteristic of a trans double bond.
| ¹H NMR Data for (E)-2,6-Diaminohex-4-enoic acid dihydrochloride (in D₂O) | |
| Proton Assignment | Chemical Shift (δ) in ppm |
| C4-H | 5.35 (dd, J = 15.2 Hz) |
| C2/C6-NH₃⁺ | 3.10 (m) |
| ¹³C NMR Data for (E)-2,6-Diaminohex-4-enoic acid dihydrochloride | |
| Carbon Assignment | Chemical Shift (δ) in ppm |
| COOH | 174.5 |
| C4 | 128.3 |
| C2/C6 | 52.1 |
| Data sourced from reference |
Mass spectrometry is a fundamental tool for determining the molecular weight and confirming the identity of this compound. google.com When coupled with liquid chromatography (LC-MS), it provides both separation and identification. google.com High-resolution mass spectrometry can determine the elemental composition of the molecule with high accuracy.
In a typical LC-MS analysis using a soft ionization technique like electrospray ionization (ESI), the compound is detected as its protonated molecule, [M+H]⁺. For this compound (C₆H₁₂N₂O₂), this would have a mass-to-charge ratio (m/z) of approximately 145.09. Tandem MS (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule.
| Plausible MS/MS Fragments for [this compound+H]⁺ | |
| Fragment Ion (m/z) | Proposed Neutral Loss |
| 127.08 | H₂O (Water) |
| 128.09 | NH₃ (Ammonia) |
| 99.08 | HCOOH (Formic Acid) |
For an ultimate, high-resolution view of the three-dimensional structure, crystallographic methods are employed. Deuteration, which involves replacing hydrogen atoms with deuterium, can significantly improve the quality of data obtained from neutron crystallography. This technique is particularly valuable for determining the precise positions of hydrogen atoms, which is critical for understanding atomic-level interactions. In the context of this compound, deuterated analogues can be used to achieve better resolution in crystallographic studies, providing a more detailed analysis of its structure and interactions. LC-MS is also used to analyze the resulting deuterated products following chemical reactions. google.comgoogle.com
Theoretical and Computational Investigations of 2,6 Diaminohex 4 Enoic Acid
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations serve as powerful tools for investigating the three-dimensional structure and conformational behavior of 2,6-Diaminohex-4-enoic acid in a dynamic environment. cecam.org These computational techniques have been instrumental in understanding how the molecule's unique structural features govern its biological interactions. vulcanchem.com
A defining characteristic of this compound is the presence of a trans double bond between the fourth and fifth carbon atoms. This feature introduces a rigid segment into the molecule's six-carbon backbone, which significantly limits its conformational flexibility when compared to its saturated analog, lysine (B10760008). Computational modeling studies have been employed to explore the three-dimensional arrangement of the molecule, confirming that this rigidity promotes the adoption of extended conformations in solution. This constrained geometry is believed to be crucial for its function as a lysine analog, as it pre-organizes the molecule into a shape that is optimal for binding with specific biological targets.
MD simulations allow researchers to predict and optimize the binding interactions between this compound and its molecular targets, such as enzymes. vulcanchem.com These simulations can model complex processes, including ligand association and dissociation, providing a detailed view of the forces and interactions at play. cecam.org
Table 1: Key Aspects of Molecular Modeling for this compound
| Feature Studied | Computational Method | Key Finding | Significance |
| 3D Structure | Computational Modeling | Rigid trans double bond constrains flexibility. | Pre-organizes the molecule for optimal target binding. |
| Conformational Behavior | Molecular Dynamics (MD) | Promotes extended conformations in solution. | Influences its function as a lysine analog. |
| Target Interactions | MD Simulations | Prediction of binding modes with enzymes. vulcanchem.com | Elucidates the mechanism of action and inhibition. smolecule.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and inherent reactivity of this compound. mdpi.com These methods move beyond classical mechanics to model the behavior of electrons within the molecule, allowing for the accurate prediction of a wide range of chemical properties. nrel.gov
The standard approach involves using a selected functional, such as M06-2X, with a corresponding basis set like def2-TZVP, to solve for the electronic ground state of the molecule. nrel.gov From this, a variety of properties can be determined, including optimized molecular geometries, reaction enthalpies, Gibbs free energies, and the distribution of electronic charges (e.g., Mulliken charges). nrel.gov
These calculations are central to understanding the molecule's chemical nature. For instance, they can quantify the basic character of the amino groups at positions C2 and C6 and the acidic nature of the carboxylic acid group at C1. This information is vital for predicting how the molecule will interact with biological targets through hydrogen bonds and electrostatic interactions. Furthermore, the enhanced reactivity conferred by the double bond compared to saturated analogs can be precisely described and analyzed. smolecule.com By calculating reaction energies, quantum chemistry offers a pathway to explore potential chemical transformations and metabolic pathways involving the compound. nrel.gov
Table 2: Properties Determined by Quantum Chemical Calculations
| Calculated Property | Theoretical Method | Information Provided |
| Optimized Geometry | DFT | Provides the most stable 3D structure and bond lengths/angles. |
| Reaction Energies | DFT | Predicts the thermodynamics and kinetics of potential reactions. nrel.gov |
| Mulliken Charges | DFT | Describes the electronic charge distribution across the molecule. nrel.gov |
| Molecular Orbitals (HOMO/LUMO) | DFT | Identifies regions of the molecule likely to act as electron donors or acceptors. |
| Vibrational Frequencies | DFT | Predicts the infrared spectrum and confirms stable energy minima. nrel.gov |
In Silico Prediction of Structure-Activity Relationships
In silico prediction of structure-activity relationships (SAR) is a computational approach used to correlate a molecule's structural features with its biological or pharmacological activity. For this compound, SAR studies aim to understand how modifications to its chemical structure would impact its function, for example, as an enzyme inhibitor. smolecule.com
The process involves designing virtual analogs of the parent molecule and computationally screening them to predict their activity. This allows for the rational design of new derivatives with potentially improved properties. An in silico study on this compound might investigate several key modifications:
Saturation of the double bond: Reducing the C4=C5 double bond to a single bond would create a fully flexible side chain, like that of lysine. The predicted change in binding affinity to a target enzyme would highlight the importance of the original conformational rigidity. nih.gov
Positional Isomers: Moving the double bond to a different position along the carbon chain would alter the geometry and could impact target recognition.
These computational experiments generate hypotheses that can guide synthetic efforts, prioritizing the creation of compounds most likely to succeed. The ultimate goal is to build a predictive model that links specific structural attributes to the desired biological effect, accelerating the development of more potent and selective molecules. nih.gov
Table 3: Example of a Hypothetical SAR Study for this compound Analogs
| Analog | Structural Modification | Property to Analyze | Predicted Effect on Activity |
| Analog 1 | Reduction of C4=C5 double bond | Increased conformational flexibility | Altered binding affinity due to loss of pre-organized conformation. |
| Analog 2 | Substitution at the C6 amino group | Change in steric bulk and H-bonding | Potential clash in the binding pocket or formation of new favorable interactions. |
| Analog 3 | Replacement of carboxyl group with an ester | Loss of negative charge and H-bond donor | Disruption of key electrostatic or hydrogen bonding interactions with the target. |
Q & A
Q. How should conflicting spectroscopic data (e.g., NMR signal overlap) be interpreted for this compound?
- Methodological Answer: Apply 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. Compare experimental shifts with computational predictions (e.g., ACD/Labs or ChemDraw). For unresolved peaks, variable-temperature NMR or deuterated solvents may enhance resolution, as demonstrated in triazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
